Benzyl aminoglycinate hydrochloride
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Overview
Description
Benzyl aminoglycinate hydrochloride is a chemical compound with the molecular formula C9H12ClNO2 and a molecular weight of 201.65 g/mol . . This compound is a derivative of glycine, an amino acid, and is commonly used in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl aminoglycinate hydrochloride can be synthesized through the reaction of N-tert-butoxycarbonyl glycine with benzyl alcohol in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) and 4-dimethylaminopyridine (DMAP) in dichloromethane at room temperature . The reaction mixture is then extracted with ethyl acetate, washed with brine, and dried over anhydrous sodium sulfate. The organic layer is concentrated under reduced pressure, and the residue is purified by column chromatography to obtain the desired product .
Industrial Production Methods
In industrial settings, this compound can be produced by reacting glycine with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent such as ethanol or methanol at elevated temperatures . The product is then isolated by filtration, washed with cold ethanol, and dried under vacuum.
Chemical Reactions Analysis
Types of Reactions
Benzyl aminoglycinate hydrochloride undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.
Reduction: The compound can be reduced to form benzylamine derivatives.
Substitution: The amino group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Benzylamine derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Benzyl aminoglycinate hydrochloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of benzyl aminoglycinate hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a precursor for the synthesis of biologically active compounds, which can interact with enzymes, receptors, and other biomolecules . The compound’s effects are mediated through its ability to form stable complexes with these targets, leading to changes in their activity and function .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Benzyl aminoglycinate hydrochloride is unique due to its specific structure, which combines the properties of glycine and benzyl groups. This unique combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C9H13ClN2O2 |
---|---|
Molecular Weight |
216.66 g/mol |
IUPAC Name |
benzyl 2-hydrazinylacetate;hydrochloride |
InChI |
InChI=1S/C9H12N2O2.ClH/c10-11-6-9(12)13-7-8-4-2-1-3-5-8;/h1-5,11H,6-7,10H2;1H |
InChI Key |
OONFIGPSHLNTCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CNN.Cl |
Origin of Product |
United States |
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